molecular formula C20H32N2O4S B6053427 1-[[4-(2-Hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methyl]piperidin-4-ol

1-[[4-(2-Hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methyl]piperidin-4-ol

Cat. No.: B6053427
M. Wt: 396.5 g/mol
InChI Key: RBJLZZQCWJMLPR-UHFFFAOYSA-N
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Description

1-[[4-(2-Hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methyl]piperidin-4-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidin-4-ol core, which is a common motif in medicinal chemistry, and is functionalized with a thiomorpholine group, a methoxyphenyl group, and a hydroxypropoxy group.

Preparation Methods

The synthesis of 1-[[4-(2-Hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methyl]piperidin-4-ol involves multiple steps, typically starting with the preparation of the piperidin-4-ol core. The synthetic route often includes:

    Formation of the Piperidin-4-ol Core: This can be achieved through the reduction of piperidin-4-one using reducing agents such as sodium borohydride.

    Functionalization: The piperidin-4-ol core is then functionalized with the thiomorpholine group, methoxyphenyl group, and hydroxypropoxy group through various substitution reactions.

Chemical Reactions Analysis

1-[[4-(2-Hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methyl]piperidin-4-ol undergoes several types of chemical reactions:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[[4-(2-Hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methyl]piperidin-4-ol involves its interaction with specific molecular targets. The compound is known to bind to certain receptors, such as the CCR5 receptor, through a strong salt-bridge interaction facilitated by its basic nitrogen atom. This binding inhibits the receptor’s activity, which can modulate various biological pathways .

Comparison with Similar Compounds

1-[[4-(2-Hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methyl]piperidin-4-ol can be compared to other piperidin-4-ol derivatives:

Properties

IUPAC Name

1-[[4-(2-hydroxy-3-thiomorpholin-4-ylpropoxy)-3-methoxyphenyl]methyl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O4S/c1-25-20-12-16(13-21-6-4-17(23)5-7-21)2-3-19(20)26-15-18(24)14-22-8-10-27-11-9-22/h2-3,12,17-18,23-24H,4-11,13-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJLZZQCWJMLPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCC(CC2)O)OCC(CN3CCSCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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